2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14957227
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O5 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H19N3O5/c1-29-15-10-8-14(9-11-15)23-20(26)13-18-21(27)24-16-5-2-3-6-17(16)25(18)22(28)19-7-4-12-30-19/h2-12,18H,13H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | IRIULJROKYADDV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4 |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multi-step reactions, including the formation of the quinoxaline ring, introduction of the furan-2-carbonyl group, and attachment of the N-(4-methoxyphenyl)acetamide moiety. Common methods might involve condensation reactions, nucleophilic substitutions, or other organic synthesis techniques.
Potential Applications
Compounds with similar structures often exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a quinoxaline ring, known for its biological activity, suggests potential applications in pharmaceutical research.
Spectroscopic Characterization
Characterization of this compound would typically involve spectroscopic methods such as:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and formula.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis routes to produce the compound in high yield and purity.
-
Biological Activity Screening: Evaluating the compound's potential biological activities, such as anti-inflammatory or anticancer effects.
-
Structural Characterization: Using advanced spectroscopic techniques to fully elucidate the compound's structure and stereochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume